3-Diazenyl-1,2,4-triazin-1(2H)-ol
Description
3-Diazenyl-1,2,4-triazin-1(2H)-ol is a heterocyclic compound featuring a 1,2,4-triazine core substituted with a diazenyl (-N=N-) group and a hydroxyl (-OH) moiety. The 1,2,4-triazine scaffold is a six-membered aromatic ring containing three nitrogen atoms, which confers unique electronic and steric properties. Diazenyl groups are redox-active and can participate in diverse chemical interactions, making this compound a promising candidate for pharmaceutical and materials science applications . While 1,2,4-triazines are less extensively studied than triazoles, their structural versatility enables tailored modifications for specific bioactivities, such as antioxidant, antimicrobial, or enzyme-inhibitory effects .
Properties
CAS No. |
65481-57-4 |
|---|---|
Molecular Formula |
C3H5N5O |
Molecular Weight |
127.11 g/mol |
IUPAC Name |
(1-oxido-1,2,4-triazin-1-ium-3-yl)hydrazine |
InChI |
InChI=1S/C3H5N5O/c4-6-3-5-1-2-8(9)7-3/h1-2H,4H2,(H,5,6,7) |
InChI Key |
GQOUPTLQBLBZJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N+](=NC(=N1)NN)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
1,2,4-Triazin-5-ol Derivatives
The synthesis of 6-ethyl-3-mercapto-1,2,4-triazin-5-ol involves hydrazone cyclization under reflux with sodium carbonate, yielding an 86% product with distinct NMR shifts (e.g., δ 12.99 ppm for -SH in DMSO-d6) . Replacing the mercapto (-SH) group in this compound with a diazenyl substituent alters its electronic profile.
1H-1,2,3-Triazoles
1H-1,2,3-Triazoles, five-membered rings with three nitrogen atoms, are widely used in drug discovery due to their metabolic stability and synthetic accessibility via click chemistry . For example, quinazolin-4(3H)-one-linked triazoles exhibit anticancer activity by targeting kinases or DNA replication pathways . In contrast, 1,2,4-triazines may offer larger binding pockets due to their six-membered structure, enabling interactions with bulkier enzyme active sites.
1,2,4-Triazol-5-ones
Derivatives like 1-acetyl-3-alkyl-4-(3-chloroacetoxy-4-methoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones demonstrate antioxidant activity via radical scavenging . The diazenyl group in 3-Diazenyl-1,2,4-triazin-1(2H)-ol could similarly stabilize free radicals but with higher efficiency due to its conjugated π-system.
Key Insights :
- Antioxidant Potential: Diazenyl groups may outperform mercapto or methoxybenzyl substituents in stabilizing reactive oxygen species (ROS) due to extended conjugation .
- Enzyme Inhibition : Unlike triazoles that inhibit carbonic anhydrase-II via zinc coordination , triazines with diazenyl groups could target heme-containing enzymes or redox-sensitive pathways.
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